Unmatched Structural Scaffold: First and Only Tetrahydroprotoberberine-Aporphine Heterodimer in Nature
Thalibealine is the first and, to date, only reported tetrahydroprotoberberine-aporphine dimeric alkaloid from nature [1]. In direct comparison, all known BBIQ alkaloids from Thalictrum species (e.g., thalifaberine, thalistine, thalirecebine, neothalfine, thaliatrine) are bisbenzylisoquinoline dimers, not tetrahydroprotoberberine-aporphine heterodimers [1][2]. This unique structural classification provides absolute differentiation from any other alkaloid in its genus or broader class.
| Evidence Dimension | Structural Classification (Scaffold Type) |
|---|---|
| Target Compound Data | Tetrahydroprotoberberine-aporphine heterodimer |
| Comparator Or Baseline | All other Thalictrum dimeric alkaloids (e.g., thalifaberine, thalistine, neothalfine): Bisbenzylisoquinoline (BBIQ) homodimers |
| Quantified Difference | Absolute structural difference (heterodimer vs. homodimer); only known example of this scaffold in nature |
| Conditions | Natural product isolation and structural elucidation from Thalictrum wangii roots |
Why This Matters
This structural uniqueness makes Thalibealine an irreplaceable reference standard for natural product dereplication, metabolomics, and biosynthesis studies.
- [1] Al-Howiriny, T. A., Zemaitis, M. A., Gao, C. Y., Hadden, C. E., Martin, G. E., Lin, F., & Schiff, P. L. (2001). Thalibealine, a Novel Tetrahydroprotoberberine−Aporphine Dimeric Alkaloid from Thalictrum wangii. Journal of Natural Products, 64(6), 819–822. View Source
- [2] Gao, C. Y., et al. Novel dimeric alkaloids from the roots of Thalictrum atriplex. Journal of Asian Natural Products Research. (Cited for comparison of Thalictrum alkaloid structures). View Source
